tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate
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Overview
Description
tert-ButylN-[3-(hydroxymethyl)oxan-3-yl]carbamate is a chemical compound with the molecular formula C10H19NO4 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a hydroxymethyl oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate typically involves the reaction of tert-butyl isocyanate with 3-(hydroxymethyl)oxan-3-ol. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
tert-Butyl isocyanate+3-(hydroxymethyl)oxan-3-ol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[3-(hydroxymethyl)oxan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.
- Reduction of the carbamate group may yield an amine derivative.
- Substitution reactions can yield a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
tert-ButylN-[3-(hydroxymethyl)oxan-3-yl]carbamate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-ButylN-[3-(hydroxymethyl)oxetan-3-yl]carbamate: Similar structure but with an oxetane ring instead of an oxane ring.
tert-ButylN-[3-(hydroxymethyl)phenethyl]carbamate: Contains a phenethyl group instead of an oxane ring.
tert-ButylN-[3-(hydroxymethyl)oxan-4-yl]carbamate: Similar structure but with the hydroxymethyl group at a different position on the oxane ring.
Uniqueness
tert-ButylN-[3-(hydroxymethyl)oxan-3-yl]carbamate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)oxan-3-yl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-11(7-13)5-4-6-15-8-11/h13H,4-8H2,1-3H3,(H,12,14) |
InChI Key |
MEAOVLPDCLHWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCOC1)CO |
Origin of Product |
United States |
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